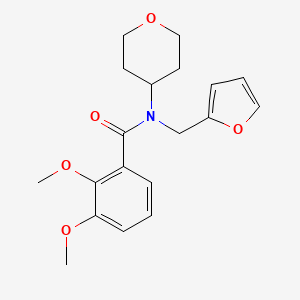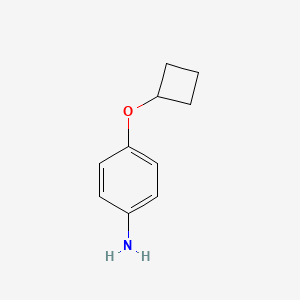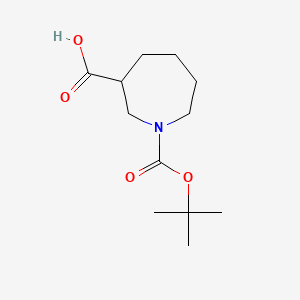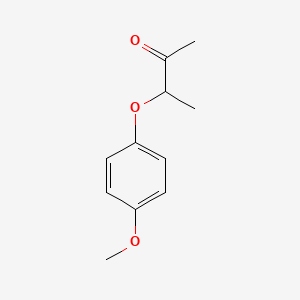
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as CHEC-9, is a novel small molecule that has been recently identified as a potential anticancer drug. It belongs to the class of urea derivatives and has been found to exhibit potent antitumor activity against a wide range of cancer cell lines.
Scientific Research Applications
Corrosion Inhibition
Compounds featuring urea derivatives have been investigated for their efficacy as corrosion inhibitors. For example, urea derivatives demonstrated significant corrosion inhibition properties for mild steel in acidic solutions. The study indicates that these compounds can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion, suggesting potential applications in industrial settings to enhance material longevity (Mistry et al., 2011).
Synthetic Chemistry and Drug Development
In synthetic chemistry and drug development, urea derivatives are utilized for their unique reactivity and potential biological activities. Research has shown that these compounds can be synthesized through various chemical reactions and evaluated for activities such as inhibition of specific enzymes. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, which is crucial for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Material Science
In material science, urea derivatives contribute to the understanding and development of new materials. For example, studies on poly(urethane urea) multiblock copolymers have explored their phase-separated morphology, providing insights into designing materials with specific mechanical and chemical properties (Garrett et al., 2000).
Environmental Science
Research also extends into environmental science, where compounds similar to 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea are studied for their environmental impact and potential as biomarkers for exposure assessment (Silva et al., 2013).
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,16H,1,3-4,8,11-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERRFVSPQYYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)

![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)




![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)


![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)